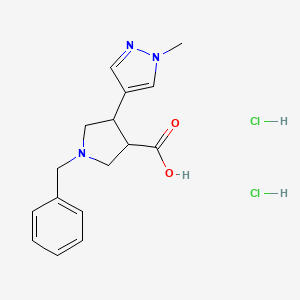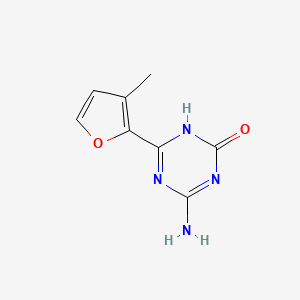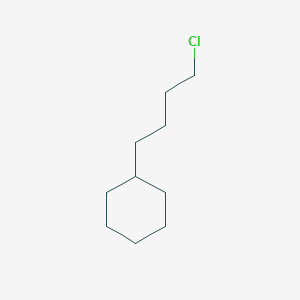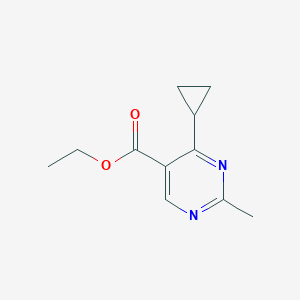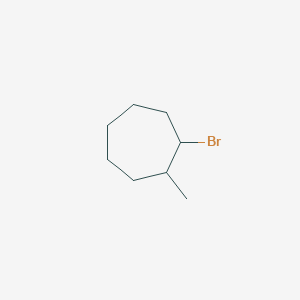
1-Bromo-2-methylcycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylcycloheptane is an organic compound with the molecular formula C8H15Br . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a bromine atom and a methyl group attached to a seven-membered cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcycloheptane can be synthesized through various methods. One common approach involves the bromination of 2-methylcycloheptane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylcycloheptane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylcycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-Methylcycloheptanol, 2-Methylcycloheptanenitrile.
Elimination: 2-Methylcycloheptene.
Reduction: 2-Methylcycloheptane.
Scientific Research Applications
1-Bromo-2-methylcycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cycloheptane derivatives and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylcycloheptane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylcyclohexane: A six-membered ring analog with similar reactivity but different steric and electronic properties.
1-Bromo-2-methylcyclopentane: A five-membered ring analog with distinct chemical behavior due to ring strain.
1-Bromo-2-methylcyclooctane: An eight-membered ring analog with different conformational flexibility.
Uniqueness: 1-Bromo-2-methylcycloheptane is unique due to its seven-membered ring structure, which provides a balance between ring strain and conformational flexibility. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and properties.
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-bromo-2-methylcycloheptane |
InChI |
InChI=1S/C8H15Br/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6H2,1H3 |
InChI Key |
FQZAOSUGDHWARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


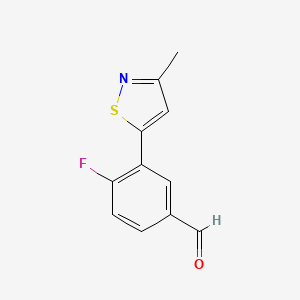
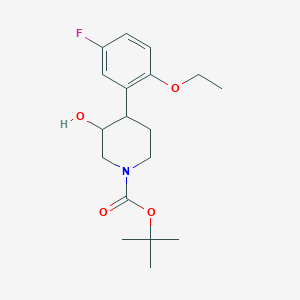
![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
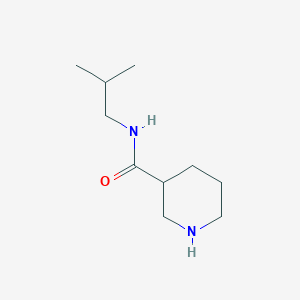
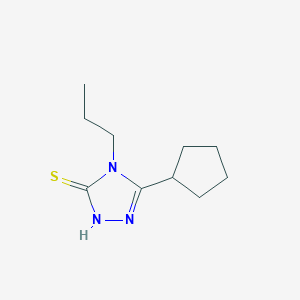
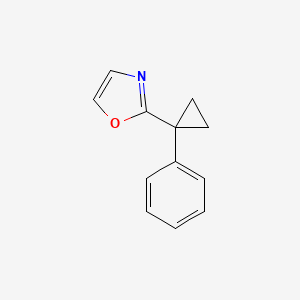
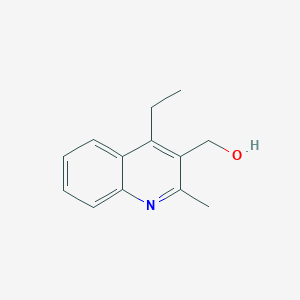
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)


